Cas no 151911-33-0 ((S)-3-Amino-3-(4-fluorophenyl)propionic acid)

(S)-3-Amino-3-(4-fluorophenyl)propionic acid structure
151911-33-0 structure
商品名:(S)-3-Amino-3-(4-fluorophenyl)propionic acid
CAS番号:151911-33-0
MF:C9H10FNO2
メガワット:183.179605960846
MDL:MFCD03840458
CID:65260
PubChem ID:729228

(S)-3-Amino-3-(4-fluorophenyl)propionic acid 化学的及び物理的性質

名前と識別子

    • (S)-3-Amino-3-(4-fluorophenyl)propionic acid
    • (S)-3-amino-3-(4-fluorophenyl)propanoic acid
    • (S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid
    • (S)-3-Amino-3-(4-fluorophenyl)-propionic acid
    • ß-S-4-Fluorophenylalanine
    • (3S)-3-amino-3-(4-fluorophenyl)propanoic acid
    • (S)-beta-(p-fluorophenyl)alanine
    • S-4-F-PHA
    • H-b-Phe(4-F)-OH
    • H-BETA-PHE(4-F)-OH
    • RARECHEM LK HC T330
    • H-D-PHG(4-F)-(C*CH2)OH
    • (S)-beta-4-Fluorophenylalanine
    • (S)-4-FLUORO-BETA-PHENYLALANINE
    • (S)-B-(P-FLUOROPHENYL)-B-ALANINE
    • (S)-3-(P-FLUOROPHENYL)-BETA-ALANINE
    • (s)-3-amino-3-(4-fluoro-phenyl)propionic acid
    • MFCD03840458
    • EN300-105899
    • SCHEMBL3338961
    • CPGFMWPQXUXQRX-QMMMGPOBSA-N
    • (s)-3-amino-3-(4-fluoro-phenyl)-propanoic acid
    • AS-37739
    • (s)-3-amino-3-(4-fluorophenyl)propionicacid
    • AC-6620
    • H-D-Phg(4-F)-(C#CH2)OH
    • (S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid;(S)-3-(P-FLUOROPHENYL)-BETA-ALANINE
    • S-3-Amino-3-(4-fluoro-phenyl)-propionic acid
    • 151911-33-0
    • CS-0170972
    • (S)-3-Amino-3-(4-fluorophenyl)propanoicacid
    • (S)-3-(4-Fluorophenyl)-beta-alanine
    • AKOS016843170
    • DTXSID60352557
    • MDL: MFCD03840458
    • インチ: 1S/C9H10FNO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
    • InChIKey: CPGFMWPQXUXQRX-QMMMGPOBSA-N
    • ほほえんだ: FC1C=CC(=CC=1)[C@H](CC(=O)O)N

計算された属性

  • せいみつぶんしりょう: 183.07000
  • どういたいしつりょう: 183.06955672g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 179
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.3
  • トポロジー分子極性表面積: 63.3Ų

じっけんとくせい

  • 色と性状: White to Yellow Solid
  • 密度みつど: 1.289
  • ふってん: 308.8°Cat760mmHg
  • フラッシュポイント: 140.6°C
  • 屈折率: 1.554
  • PSA: 63.32000
  • LogP: 2.00050

(S)-3-Amino-3-(4-fluorophenyl)propionic acid セキュリティ情報

(S)-3-Amino-3-(4-fluorophenyl)propionic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y0989383-5g
(S)-3-Amino-3-(4-fluorophenyl)propionic acid
151911-33-0 95%
5g
$280 2024-08-02
Enamine
EN300-105899-0.05g
(3S)-3-amino-3-(4-fluorophenyl)propanoic acid
151911-33-0 95%
0.05g
$66.0 2023-10-28
Enamine
EN300-105899-2.5g
(3S)-3-amino-3-(4-fluorophenyl)propanoic acid
151911-33-0 95%
2.5g
$166.0 2023-10-28
AstaTech
61112-1/G
(S)-3-(P-FLUOROPHENYL)-BETA-ALANINE
151911-33-0 97%
1g
$78 2023-09-16
eNovation Chemicals LLC
Y1043877-10g
(S)-3-Amino-3-(4-fluorophenyl)propionic acid
151911-33-0 95%
10g
$325 2024-06-07
Enamine
EN300-105899-0.25g
(3S)-3-amino-3-(4-fluorophenyl)propanoic acid
151911-33-0 95%
0.25g
$72.0 2023-10-28
Apollo Scientific
PC530010-5g
(S)-3-Amino-3-(4-fluorophenyl)propionic acid
151911-33-0 97%
5g
£268.00 2025-02-21
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
ARK-2085-25g
(S)-3-Amino-3-(4-fluorophenyl)propanoic acid
151911-33-0 97%
25g
$800 2023-09-07
eNovation Chemicals LLC
D485042-10g
(S)-3-AMINO-3-(4-FLUORO-PHENYL)-PROPIONIC ACID
151911-33-0 95%
10g
$1295 2023-09-04
abcr
AB285767-5 g
(S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid, 97%; .
151911-33-0 97%
5g
€545.10 2023-06-21

(S)-3-Amino-3-(4-fluorophenyl)propionic acid 合成方法

(S)-3-Amino-3-(4-fluorophenyl)propionic acid 関連文献

(S)-3-Amino-3-(4-fluorophenyl)propionic acidに関する追加情報

Compound CAS No. 151911-33-0: (S)-3-Amino-3-(4-Fluorophenyl)Propionic Acid

The compound (S)-3-Amino-3-(4-Fluorophenyl)Propionic Acid (CAS No. 151911-33-0) is a chiral amino acid derivative with significant potential in the fields of pharmacology and organic synthesis. This compound is characterized by its unique structure, which includes an (S)-configured amino group and a 4-fluorophenyl substituent attached to a propionic acid backbone. The presence of the fluorine atom at the para position of the phenyl ring introduces electronic effects that can influence the compound's reactivity, solubility, and bioavailability.

Recent studies have highlighted the importance of chiral amino acids in drug discovery, particularly in the development of enantioselective catalysts and bioactive molecules. The (S)-configuration of this compound is critical, as it determines its stereochemical properties and biological activity. Fluorinated aromatic compounds, such as those containing a 4-fluorophenyl group, are known for their enhanced stability and ability to modulate pharmacokinetic profiles. These attributes make (S)-3-Amino-3-(4-Fluorophenyl)Propionic Acid a valuable building block in the synthesis of complex molecules with therapeutic potential.

One of the most promising applications of this compound is in the field of peptide synthesis. The amino group and carboxylic acid functionality make it an ideal substrate for forming peptide bonds, enabling the construction of bioactive peptides with tailored properties. Additionally, the fluorinated phenyl group can serve as a handle for further functionalization, allowing researchers to explore diverse chemical modifications that could enhance biological activity or improve pharmacokinetics.

Recent advancements in asymmetric synthesis have also brought attention to this compound as a potential chiral auxiliary or catalyst. The use of chiral auxiliaries has been instrumental in achieving high enantiomeric excess in organic reactions, and the unique structure of (S)-3-Amino-3-(4-Fluorophenyl)Propionic Acid suggests that it could play a similar role in various synthetic pathways. Its ability to participate in both nucleophilic and electrophilic reactions further expands its utility in organic chemistry.

In terms of biological activity, this compound has shown potential as a substrate for enzymes involved in amino acid metabolism. Studies have demonstrated that its fluorinated analogs can influence enzyme kinetics, providing insights into the relationship between chemical structure and enzymatic activity. This makes it a valuable tool for studying metabolic pathways and developing novel enzyme inhibitors or activators.

The synthesis of (S)-3-Amino-3-(4-Fluorophenyl)Propionic Acid typically involves multi-step processes that require careful control over stereochemistry. One common approach involves the resolution of racemic mixtures using chiral resolving agents or enzymatic methods. Alternatively, asymmetric induction techniques, such as those employing organocatalysts or transition metal catalysts, can be employed to directly synthesize the desired enantiomer with high efficiency.

From an analytical standpoint, this compound is often characterized using advanced spectroscopic techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide detailed insights into its molecular structure, stereochemistry, and conformational properties, which are essential for understanding its behavior in chemical reactions and biological systems.

In conclusion, (S)-3-Amino-3-(4-Fluorophenyl)Propionic Acid (CAS No. 151911-33-0) is a versatile compound with significant potential in organic synthesis, pharmacology, and enzyme research. Its unique structural features, combined with recent advancements in synthetic methodologies and biological applications, position it as a valuable tool for researchers across various disciplines.

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